3,3-Dimethyl-4-(phenylthio)-2-butanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
3,3-dimethyl-4-phenylsulfanylbutan-2-one |
InChI |
InChI=1S/C12H16OS/c1-10(13)12(2,3)9-14-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
InChI Key |
BHARQTWELUJTMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)CSC1=CC=CC=C1 |
Origin of Product |
United States |
Mechanistic Investigations into the Formation and Transformations of 3,3 Dimethyl 4 Phenylthio 2 Butanone
Reaction Mechanisms in α-Thio Ketone Synthesis and Derivatization
The synthesis of α-thio ketones, such as 3,3-Dimethyl-4-(phenylthio)-2-butanone, involves a variety of sophisticated reaction mechanisms. Understanding these pathways is crucial for optimizing synthetic routes and developing novel transformations. Key areas of investigation include the role of sulfonium (B1226848) intermediates, the application of photocatalytic radical pathways, and the influence of tautomeric equilibria.
Elucidation of Sulfonium Intermediates (e.g., Sulfonium Vinyl Triflates)
Sulfonium salts are significant intermediates in the formation of carbon-sulfur bonds, offering a pathway to α-thio ketones and their derivatives. thieme-connect.de The synthesis of vinyl sulfides, which can be precursors or structurally related to α-thio ketones, often proceeds through sulfonium intermediates. A contemporary, metal-free approach involves the conversion of aryl and alkenyl sulfonium triflates into vinyl sulfides. organic-chemistry.orgacs.orgresearchgate.netnih.gov This transformation is typically promoted by an alkoxy base, such as potassium tert-butoxide (KOtBu), under mild conditions, avoiding the need for transition metal catalysts or high-pressure gases. organic-chemistry.orgacs.org
The general mechanism for this process begins with the deprotonation of the sulfonium triflate by the base, leading to the formation of a sulfur ylide. organic-chemistry.orgacs.org This highly reactive ylide intermediate then undergoes a rearrangement, resulting in the formation of the vinyl sulfide (B99878) and a byproduct like ethene. acs.org
For the synthesis of a precursor to this compound, a relevant sulfonium salt could be generated from a corresponding aryl thiophenol. acs.org The reaction of this salt with a suitable base would then generate a sulfur ylide intermediate. This ylide can react with various electrophiles. While the direct synthesis of this compound via this specific ylide rearrangement is not explicitly detailed, the underlying principles of sulfonium salt reactivity are fundamental. Vinylsulfonium salts, for instance, are highly reactive towards conjugate addition by nucleophiles, which in turn produces sulfur ylide intermediates that can undergo further reactions. nih.gov
Analysis of Radical Pathways in Photocatalytic Systems
Photocatalytic methods provide a green and efficient alternative for synthesizing sulfur-containing organic compounds, including α-thio ketones. nih.gov These reactions operate under mild conditions, using visible light as a sustainable energy source, and often employ inexpensive organic photocatalysts. nih.gov The core of these transformations involves the generation of radical intermediates. researchgate.netresearchgate.net
In the context of α-thio ketone synthesis, a relevant pathway is the photocatalytic oxidative radical addition of thioic acids to alkenes to form α-keto thiol esters. nih.gov This process typically utilizes a photocatalyst, such as thioxanthone, and a green oxidant like molecular oxygen (O2), with water as the only byproduct. nih.gov
Another key strategy involves the generation of acyl radicals from precursors like α-keto acids through photoredox catalysis. mdpi.comorganic-chemistry.org An inexpensive organic photocatalyst, such as 2-chloro-thioxanthen-9-one, can mediate the formation of acyl radicals from α-keto acids under visible light. organic-chemistry.org These acyl radicals can then add to olefins in hydroacylation reactions to furnish a diverse range of ketones. organic-chemistry.org
To form this compound, a plausible photocatalytic route could involve the reaction between a radical derived from thiophenol and an appropriate unsaturated ketone precursor. The photocatalyst would initiate the formation of a thiyl radical from thiophenol. This radical could then add to an α,β-unsaturated ketone, such as 4,4-dimethyl-1-penten-3-one, followed by subsequent steps to yield the final product. The precise mechanism would depend on the specific photocatalyst and reaction conditions employed.
Investigation of Keto-Enol/Enethiol Tautomerism and its Mechanistic Role
Keto-enol tautomerism is a fundamental equilibrium process for ketones possessing an α-hydrogen. masterorganicchemistry.comlibretexts.orglibretexts.org The keto form, containing a carbonyl group, exists in equilibrium with the enol form, which features a hydroxyl group bonded to a C=C double bond. libretexts.org This equilibrium can be catalyzed by either acid or base. masterorganicchemistry.com Generally, the keto tautomer is thermodynamically more stable and thus favored. masterorganicchemistry.comlibretexts.org
In sulfur-containing ketones, the analogous equilibrium is keto-enethiol tautomerism. The presence of a sulfur atom can significantly influence the position of this equilibrium. mdpi.com The exchange of the oxygen atom for a sulfur atom (to form a thioketone) tends to shift the equilibrium more towards the enethiol form compared to the enol form in analogous ketones. mdpi.comwikipedia.org This is partly because the C=S double bond in a thioketone is generally less stable than the C=O double bond in a ketone. wikipedia.org
For this compound, the α-hydrogen is located on the carbon atom between the carbonyl group and the sulfur-containing group. The presence of the electron-accepting sulfur atom adjacent to this α-carbon can increase its acidity, facilitating enolization. nih.gov The keto-enol equilibrium for this compound can be described as follows:
The position of this equilibrium is dependent on factors like the solvent polarity, with non-polar solvents often favoring the enol form due to the potential for stable intramolecular hydrogen bonding. nih.gov This tautomerism plays a critical mechanistic role, as the enol or enolate intermediate is the key nucleophilic species in many reactions at the α-carbon, such as alkylation and halogenation.
Degradation Mechanisms of Butanone Derivatives with Sulfur Functionality
Butanone derivatives released into the atmosphere are subject to degradation by naturally occurring oxidants. The primary degradation pathways involve reactions with atmospheric radicals and photodegradation processes, which determine the atmospheric lifetime and environmental impact of these compounds.
Kinetic Studies of Reactions with Atmospheric Radicals (e.g., Cl atoms, OH radicals)
The primary daytime oxidant in the troposphere is the hydroxyl (OH) radical, while chlorine (Cl) atoms can be significant in marine and coastal areas. copernicus.org The rate of reaction with these radicals is a key parameter for determining the atmospheric lifetime of an organic compound. copernicus.org
Kinetic studies on analogous compounds, such as 3,3-dimethylbutanone, provide insight into the likely reactivity of this compound. The reaction of OH radicals with ketones typically proceeds via hydrogen abstraction from C-H bonds. nih.gov For 3,3-dimethylbutanone, the rate coefficient for its reaction with OH radicals at room temperature (298 K) has been determined experimentally. copernicus.org Similarly, the rate coefficient for the reaction with Cl atoms, which are generally more reactive, has also been measured. copernicus.org
Below is a table of experimentally determined rate coefficients for the reaction of 3,3-dimethylbutanone with key atmospheric radicals at room temperature.
| Reactant | Radical | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) |
| 3,3-Dimethylbutanone | OH | (1.26 ± 0.05) x 10⁻¹² copernicus.org | ~9 days¹ |
| 3,3-Dimethylbutanone | Cl | (4.22 ± 0.27) x 10⁻¹¹ copernicus.org | ~1 month² |
¹ Calculated using a global average OH concentration of 1 x 10⁶ molecules cm⁻³. cityu.edu.hk ² Calculated using a typical marine boundary layer Cl concentration of 1 x 10⁴ atoms cm⁻³.
Elucidation of Atmospheric Photodegradation Pathways
The atmospheric degradation of this compound is initiated by H-atom abstraction by OH radicals. The abstraction can occur from different positions in the molecule, but it is most likely to happen at the -CH2- group alpha to the sulfur atom and the carbonyl group, or from the tert-butyl group.
Following the initial H-abstraction, the resulting alkyl radical reacts rapidly with molecular oxygen (O2) to form a peroxy radical (RO2). In the presence of nitrogen oxides (NOx), this peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO) and nitrogen dioxide (NO2). researchgate.net
The subsequent fate of the alkoxy radical is crucial and can involve several pathways:
Decomposition: The alkoxy radical can undergo C-C bond scission. For a radical formed at the -CH2- position, this could lead to the formation of smaller carbonyl compounds like acetone and 2,2-dimethylpropanal, as well as sulfur-containing fragments. copernicus.org
Isomerization: The alkoxy radical can undergo intramolecular H-atom transfer (isomerization), leading to the formation of a functionalized hydroperoxide.
Reaction with O2: The alkoxy radical can also react with O2, though this is typically a slower process for larger radicals.
These degradation pathways ultimately lead to the formation of a variety of secondary products, including smaller, more oxidized volatile organic compounds and potentially secondary organic aerosol (SOA), which can impact air quality. copernicus.org The presence of both sulfur and an aromatic ring in this compound suggests a complex degradation mechanism with the potential to form a wide array of oxygenated and sulfur-containing products. nih.gov
Rearrangement Reactions Involving Phenylthio-Substituted Systems
Molecular rearrangements are fundamental processes in organic chemistry where the carbon skeleton or functional groups of a molecule are reorganized to form a structural isomer. In systems containing a phenylthio group, particularly those adjacent to a carbonyl function like in this compound, rearrangement reactions provide pathways to diverse and structurally complex molecules. The presence of the sulfur atom can significantly influence the course of these reactions, often by stabilizing intermediates or participating directly in the rearrangement process. Mechanistic investigations into these transformations are crucial for understanding their scope and for their application in synthetic chemistry. Key rearrangement pathways applicable to phenylthio-substituted ketones include Pummerer-type reactions of the corresponding sulfoxides and acid-catalyzed skeletal reorganizations.
The mechanism can be dissected as follows:
Activation of the Sulfoxide (B87167): The sulfoxide oxygen is acylated by the anhydride, forming a reactive acyloxysulfonium salt.
Ylide Formation: A base (often the acetate (B1210297) anion from the anhydride) removes an α-proton, which is acidic due to the adjacent carbonyl and sulfonium groups, to form a sulfur ylide.
semanticscholar.orgsemanticscholar.org-Sigmatropic Rearrangement: The ylide undergoes a semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement to form an intermediate that quickly collapses.
Thionium Ion Formation and Trapping: This collapse generates an electrophilic thionium ion, which is then captured by a nucleophile (e.g., acetate) present in the reaction medium to yield the final α-acetoxy sulfide product.
Recent developments have expanded the scope of this reaction, including copper-catalyzed processes that proceed through a thionium species which is then hydrolyzed to yield α-keto esters. semanticscholar.org Furthermore, photoredox-enabled radical Pummerer-type reactions have been developed, involving the single-electron oxidation of a sulfide to generate α-thio radicals that can participate in coupling reactions. chemrxiv.orgnih.gov The choice between a traditional Pummerer rearrangement and a Pummerer fragmentation can be influenced by the substitution pattern at the β-position of the sulfoxide. rsc.org
Table 1: Pummerer-Type Reactions of β-Keto Sulfoxides
| Substrate Type | Reagent/Catalyst | Key Intermediate | Product Type |
|---|---|---|---|
| β-Keto Sulfoxide | Acetic Anhydride | Thionium Ion | α-Acetoxy Sulfide |
| β-Keto Sulfoxide | Triflic Acid (TfOH) | Thionium Ion | Condensed Products with Nucleophiles |
| β-Keto Sulfoxide | Copper(II) Triflate (Cu(OTf)₂) | Thionium Ion | Condensed Products with Nucleophiles semanticscholar.org |
| α-Thio Aryl/Heteroarylacetates | Copper Catalyst | Thionium Ion | α-Keto Esters researchgate.net |
| Sulfide | Photoredox Catalyst | α-Thio Radical | β-Keto Sulfides chemrxiv.orgnih.gov |
Another potential pathway for rearrangement in this compound involves acid-catalyzed processes analogous to the well-known pinacol rearrangement. msu.edustudy.com The parent ketone, 3,3-dimethyl-2-butanone (pinacolone), is classically synthesized via the acid-catalyzed rearrangement of 2,3-dimethyl-2,3-butanediol (pinacol). study.comyale.edu This reaction proceeds through a vicinal diol protonation, loss of water to form a tertiary carbocation, followed by a 1,2-methyl shift to yield a more stable, resonance-stabilized carbocation that is the protonated form of the final ketone. study.com
For this compound, an acid-catalyzed rearrangement could be initiated by the protonation of the carbonyl oxygen. This would enhance the electrophilicity of the carbonyl carbon. A subsequent 1,2-migration of either a methyl group or the phenylthiomethyl group (–CH₂SPh) from the adjacent quaternary carbon could occur. The relative migratory aptitude of these groups would determine the final product structure. Such cationic rearrangements, often referred to as Wagner-Meerwein shifts, are driven by the formation of a more stable carbocation intermediate. msu.edu The participation of the neighboring sulfur atom could also lead to the formation of a bridged thiiranium ion intermediate, which would influence the stereochemical and regiochemical outcome of the rearrangement.
Table 2: Comparison of Pinacol Rearrangement and a Hypothetical Acid-Catalyzed Rearrangement of a Phenylthio-Substituted Ketone
| Feature | Pinacol Rearrangement | Hypothetical Rearrangement of this compound |
|---|---|---|
| Starting Material | 2,3-Dimethyl-2,3-butanediol yale.edu | This compound |
| Catalyst | Acid (e.g., H₂SO₄) | Acid (e.g., Lewis or Brønsted acid) |
| Initial Step | Protonation of a hydroxyl group study.com | Protonation of the carbonyl oxygen |
| Key Intermediate | Tertiary Carbocation msu.edu | Oxocarbenium Ion / Tertiary Carbocation |
| Migrating Group | Methyl Group (1,2-shift) study.com | Methyl or Phenylthiomethyl Group (1,2-shift) |
| Driving Force | Formation of a more stable, resonance-stabilized protonated ketone | Formation of a more stable carbocation |
| Final Product | 3,3-Dimethyl-2-butanone (Pinacolone) yale.edu | Rearranged Isomeric Ketone |
Thermal rearrangements also represent a class of transformations applicable to phenylthio-substituted systems. clockss.org Studies on phenyl-substituted ketene ethylene acetals have shown that pyrolysis can lead to significant skeletal reorganization, yielding phenyl-substituted tetrahydro-2-furanones. clockss.orgresearchgate.net The reaction temperature required for these rearrangements is dependent on the degree of phenyl substitution. researchgate.net While structurally different, these findings indicate that under thermal stress, systems containing phenyl groups can undergo complex bond reorganizations. For this compound, thermal conditions could potentially initiate homolytic cleavage of the C-S bond or trigger concerted pericyclic reactions, leading to rearranged products.
Computational and Theoretical Studies on 3,3 Dimethyl 4 Phenylthio 2 Butanone and Analogous Structures
Electronic Structure and Bonding Analysis of Thioketones and Sulfur-Containing Ketones
The presence of a sulfur atom, either within a thiocarbonyl group or as a thioether linkage adjacent to a carbonyl, introduces unique electronic characteristics compared to their oxygen-containing counterparts.
Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of sulfur-containing ketones. The key orbitals in these analyses are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic absorption properties. nih.govmdpi.com
In thioketones (compounds with a C=S double bond), the electronic structure differs significantly from that of ketones (C=O). The p orbitals of sulfur are more diffuse and higher in energy than those of oxygen. wikipedia.org This leads to a poorer overlap with the carbon p orbital in the π-bond, resulting in a C=S bond that is weaker than a C=O bond. A significant consequence of this is a reduced HOMO-LUMO energy gap in thioketones compared to their corresponding ketones. wikipedia.org A smaller gap indicates that less energy is required to excite an electron from the HOMO to the LUMO, which often correlates with higher chemical reactivity and absorption of light at longer wavelengths. nih.govyoutube.com For instance, the striking blue color of thiobenzophenone (B74592) is attributed to π → π* transitions resulting from this small HOMO-LUMO gap. wikipedia.org
For α-thio ketones like 3,3-dimethyl-4-(phenylthio)-2-butanone, the sulfur atom's lone pairs can interact with the carbonyl group's π system. This interaction can influence the energies of the frontier orbitals. The HOMO is often associated with the non-bonding electrons on the sulfur atom, while the LUMO is typically the π* antibonding orbital of the carbonyl group. The energy of these orbitals and their gap can be fine-tuned by the nature of the substituents on both the sulfur and the ketone moiety. mdpi.com Density Functional Theory (DFT) calculations, often using functionals like B3LYP or ωB97XD, are commonly employed to accurately predict HOMO-LUMO energies and gaps for such molecules. frontiersin.orgnih.govnih.gov
| Parameter | Description | Implication for Sulfur-Containing Ketones |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. Related to the ionization potential and the ability to donate electrons. mdpi.com | Often has significant contribution from sulfur lone pairs, making it a potential site for oxidation or electrophilic attack. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital without electrons. Related to electron affinity and the ability to accept electrons. mdpi.com | Typically the π* orbital of the carbonyl (C=O) or thiocarbonyl (C=S) group, which is the site of nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Smaller gap compared to analogous ketones, indicating higher reactivity, lower kinetic stability, and a shift in UV-Vis absorption to longer wavelengths. nih.govwikipedia.org |
The carbon-sulfur (C-S) bond is a defining feature of molecules like this compound, and its properties are distinct from the more common carbon-oxygen (C-O) bond. Although carbon and sulfur have nearly identical Pauling electronegativity values, the C-S bond is considered polarizable. quora.com The sulfur atom, being larger and having more electron shells than carbon, can have its electron density distorted by an approaching nucleophile or electric field. This induced polarity can render the adjacent carbon susceptible to nucleophilic attack. quora.com
Computational studies show that a C=O double bond is significantly stronger than a C=S double bond by approximately 40 kcal/mol. acs.org Similarly, C-O single bonds are stronger than C-S single bonds by about 30 kcal/mol. acs.org This inherent weakness of the C-S bond makes it a potential site for chemical cleavage under certain reaction conditions. nih.gov
The reactivity of the carbonyl group can be influenced by an adjacent thioether linkage. Theoretical studies on α-sulphur-substituted cycloalkanones have suggested a hyperconjugative interaction between the σ electrons of the C-S bond and the π* orbital of the carbonyl group (σC-S → π*C=O). rsc.org This interaction depends on the conformational arrangement of the C-S bond relative to the carbonyl group and can affect both ground-state properties, like the carbonyl stretching frequency in infrared spectra, and excited-state properties. rsc.org Natural Bond Orbital (NBO) analysis is a computational method used to quantify such intramolecular charge transfer interactions, which can stabilize the molecule. nih.gov The reaction of thioketones with organolithium reagents, for example, is fundamentally different from that of ketones. Instead of simple addition to the carbon, a variety of products are often formed, which is attributed to the unique electronic nature of the C=S bond and the stability of transition states. nih.gov
| Bond Characteristic | C-S Bond | C-O Bond | Influence on Reactivity |
|---|---|---|---|
| Bond Energy (approx. single bond) | ~65 kcal/mol | ~85.5 kcal/mol | The weaker C-S bond can be more readily cleaved in chemical reactions. acs.orgnih.gov |
| Bond Polarity | Low intrinsic polarity, but highly polarizable. quora.com | Significant intrinsic polarity due to the higher electronegativity of oxygen. | The polarizability of the C-S bond allows for induced partial positive charge on carbon, facilitating nucleophilic attack. quora.com |
| Bond Length (approx. C=X) | ~1.63 Å (in Thiobenzophenone) wikipedia.org | ~1.22 Å (in Ketones) | The longer C=S bond contributes to weaker π-overlap compared to the C=O bond. wikipedia.org |
Conformational Analysis and Molecular Stability Studies
The three-dimensional structure and relative stability of different conformers of this compound are crucial for understanding its reactivity and interactions.
The conformational landscape of a flexible molecule like this compound is determined by a balance of steric and electronic effects. The molecule possesses several rotatable bonds, including the C-C bonds of the butyl chain and the C-S bond of the thioether group. Theoretical calculations, typically using DFT methods, can be used to map the potential energy surface by systematically rotating these bonds and calculating the energy of the resulting geometries.
For α-substituted ketones, the orientation of the substituent relative to the carbonyl group is critical. In cyclohexanone (B45756) systems, for instance, an α-alkyl substituent often prefers an equatorial position to minimize steric strain. However, electronic effects, such as the preference for an alkyl group to be eclipsed with the ketone, can also play a role. utdallas.edu In an acyclic system like this compound, the large tert-butyl group will sterically dominate, forcing adjacent groups to adopt conformations that minimize gauche and 1,3-diaxial-like interactions. The phenylthio group's conformation will be influenced by the desire to minimize steric clash with the bulky alkyl backbone while potentially maximizing favorable electronic interactions with the carbonyl group. rsc.org
Calculations in the gas phase reveal the intrinsic conformational preferences of the isolated molecule. To model behavior in condensed media (solvents), implicit solvent models like the Polarizable Continuum Model (PCM) are often incorporated into the calculations. acs.org These models account for the bulk electrostatic effects of the solvent, which can stabilize more polar conformers.
Ketones with an α-hydrogen can exist in equilibrium with their enol tautomers. The sulfur analogues, thioketones, can similarly exist in equilibrium with their enethiol form. mdpi.comresearchgate.net Computational studies have consistently shown that the exchange of oxygen for sulfur has a profound effect on this equilibrium. mdpi.com
For simple carbonyl compounds, theoretical calculations indicate the keto form is significantly more stable (by ~11 kcal/mol) than the enol form. In contrast, for thiocarbonyl compounds, the thioketo form is only marginally more stable (by ~4 kcal/mol) than the enethiol form. mdpi.com This dramatically shifts the equilibrium, making the enethiol a much more significant, and in some cases detectable, component of the equilibrium mixture, especially in polar solvents. mdpi.com The stability of the enethiol form is influenced by the substituents; larger substituents tend to favor the enethiol tautomer. mdpi.com
For this compound, the relevant equilibrium would be between the keto form and its two possible enol forms. While it is not a thioketone, the presence of the α-phenylthio group can influence the acidity of the α-proton and the stability of the corresponding enolate/enol intermediate. Quantum chemical calculations can determine the relative energies of the keto and enol tautomers and the energy barrier for the proton transfer, providing a complete energy profile for the tautomerization process. orientjchem.org
| Tautomeric Equilibrium | More Stable Form (Generally) | Approximate Energy Difference (Calculated) | Key Factors |
|---|---|---|---|
| Keto ⇌ Enol | Keto | ~11 kcal/mol mdpi.com | Higher strength of C=O bond compared to C=C bond. |
| Thioketo ⇌ Enethiol | Thioketo (but smaller preference) | ~4 kcal/mol mdpi.com | Weaker C=S bond makes the enethiol form more accessible. Equilibrium is sensitive to substituents and solvent. mdpi.com |
Mechanistic Insights from Quantum Chemical Calculations
Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions. nih.govresearchgate.net By locating and characterizing the energies of reactants, transition states, intermediates, and products, a complete reaction pathway can be mapped out. This provides insights into reaction kinetics (by calculating activation energy barriers) and thermodynamics.
For reactions involving sulfur-containing ketones, computational studies can clarify the role of the sulfur atom. For example, DFT calculations (at the B3LYP/6-311+G* level) have been used to investigate why thioketones react differently than ketones with alkyllithiums. nih.gov The calculations revealed that the transition state for addition to the C=S bond is significantly different and higher in energy than for the C=O bond, explaining the slower addition rate. Furthermore, the reduction of the thioketone was found to be more exothermic with a lower activation energy, explaining why reduction is a more favorable pathway for thioketones. nih.gov
Another example is the thionation of carbonyl compounds using Lawesson's reagent, which has been studied using DFT methods (M06-2X functional). acs.org These calculations showed a two-step mechanism involving a concerted cycloaddition followed by a cycloreversion. Topological analyses of the electron density confirmed the concerted but asynchronous nature of the bond-forming and bond-breaking processes. acs.org
For a molecule like this compound, quantum chemical calculations could be used to model various reactions, such as its enolate formation and subsequent reaction with electrophiles, oxidation at the sulfur atom, or reactions involving the carbonyl group. By modeling these pathways, one could predict the feasibility of different transformations and understand the regioselectivity and stereoselectivity of the reactions.
Transition State Characterization for Key Synthetic Pathways
The synthesis of β-keto sulfides like this compound can proceed through several pathways, each with distinct transition states that can be characterized using computational methods, primarily Density Functional Theory (DFT). Key synthetic routes include the reaction of α-haloketones with thiols or the coupling of radical intermediates.
Computational models are essential for elucidating the geometries, energies, and vibrational frequencies of these transition states. For instance, in a base-catalyzed Michael addition of a thiol to an α,β-unsaturated carbonyl (a pathway to related structures), calculations reveal the transition state for the initial deprotonation of the thiol and the subsequent nucleophilic attack on the β-carbon. nih.gov The activation barriers for these steps are critical in determining the reaction's rate-determining step. nih.gov
Another modern synthetic route involves the photoredox-catalyzed coupling of sulfides with acyl azoliums to form β-keto sulfides. nih.gov In this pathway, the key step is the radical-radical coupling of an α-thio radical with a ketyl radical. nih.gov Theoretical characterization of this step would involve modeling the approach of the two radical species. Unlike ionic reactions with distinct, high-energy transition states, radical-radical couplings often have very low or non-existent energy barriers, proceeding at diffusion-controlled rates. Computational studies here focus on the potential energy surface to confirm the barrierless nature of the product formation from the radical pair.
Table 1: Illustrative Calculated Activation Barriers for Thiol Addition Mechanisms Data is representative of mechanisms studied for analogous thiol-carbonyl reactions.
| Reaction Step | Computational Model | Calculated Activation Barrier (kJ/mol) | Reference |
| Thiol Deprotonation | Acrolein + CH₃SH + NH₃ | 18 | nih.gov |
| Thiolate Addition | Acrolein + CH₃S⁻ | Low to barrierless | nih.gov |
| Enol-Keto Tautomerization | Post-addition intermediate | Variable, can be rate-limiting | nih.gov |
Computational Modeling of Hydride Transfer and Other Elementary Steps
Hydride transfer is a fundamental elementary step in the reduction of the ketone functionality within this compound to its corresponding secondary alcohol. Computational modeling, particularly using DFT, provides profound insights into the mechanism of this process. researchgate.net
Studies on the asymmetric hydrogenation of ketones and imines have extensively modeled hydride transfer transition states. researchgate.net These models help identify the crucial non-covalent interactions between the substrate, the hydride source (e.g., a metal-hydride complex), and the catalyst that govern stereoselectivity. For a molecule like this compound, computational analysis would involve mapping the potential energy surface for the approach of a hydride donor to the carbonyl carbon.
Key parameters derived from these models include:
Transition State Geometry: The calculations determine the precise arrangement of atoms at the peak of the energy barrier, including the length of the forming C-H bond and the breaking metal-H bond.
Activation Energy (ΔG‡): The free energy barrier for the hydride transfer step is calculated, which is directly related to the reaction rate.
Kinetic Isotope Effects (KIEs): By substituting hydrogen with deuterium (B1214612) in the model, the KIE can be calculated and compared with experimental values to validate the computed transition state structure.
DFT calculations on various ketone reduction models have shown that the transition state is often stabilized by interactions such as cation-π or σ-coordination, significantly influencing the energy barrier. researchgate.net For this compound, the phenylthio group could potentially engage in such stabilizing interactions, a hypothesis that could be rigorously tested through computational modeling.
Table 2: Representative Data from DFT Modeling of Hydride Transfer Transition States Data is based on studies of analogous ketone/imine hydrogenation reactions.
| System | DFT Functional | Basis Set | Key Finding | Reference |
| Amine Methylation | B3LYP, M06-2X, etc. | Varies | Rate-determining step is hydride transfer. | researchgate.net |
| Asymmetric Ketimine Hydrogenation | Not specified | Not specified | Cation-π and σ-coordination interactions stabilize the transition state. | researchgate.net |
Electron Transfer Mechanisms in Catalytic Processes
Modern synthetic methods increasingly rely on catalytic cycles initiated by single-electron transfer (SET). The synthesis of β-keto sulfides, including potentially this compound, can be achieved through such mechanisms. nih.gov
A prominent example is the photoredox-catalyzed coupling where a photocatalyst, upon excitation by light, initiates an SET event. nih.gov Computational studies are vital for understanding the feasibility of these electron transfer steps. The redox potentials of the catalyst and the substrates (the sulfide (B99878) and an acyl precursor) can be calculated and compared to determine the thermodynamic driving force for the SET process.
The general mechanism, supported by computational insights, involves:
Excitation: The photocatalyst is excited by visible light.
Oxidative/Reductive Quenching: The excited photocatalyst is quenched by one of the reactants. For example, it could oxidize the phenyl sulfide moiety to a sulfur radical cation or reduce an acyl precursor to a ketyl radical. nih.gov
Radical Formation: The initially formed radical ion undergoes further rapid transformation (e.g., deprotonation of the sulfur radical cation at the α-carbon) to generate the key reactive intermediates.
Radical Coupling: The α-thio radical and the ketyl radical combine to form the C-C bond of the final β-keto sulfide product. nih.gov
DFT calculations can model the electronic structure of the radical intermediates and confirm their stability and spin density distribution. Furthermore, theoretical models can help elucidate the role of different components in the catalytic system, such as the influence of solvent and additives on the efficiency of electron transfer. mdpi.com
Development of Structure-Reactivity Relationships from Theoretical Data
Computational chemistry is a powerful tool for developing quantitative structure-reactivity relationships (QSRRs). researchgate.net By systematically modifying the structure of this compound in silico and calculating key theoretical descriptors, one can predict how these changes will affect its reactivity.
For the class of sulfur-containing ketones, several structural features influence reactivity:
Electronic Effects: Substituents on the phenyl ring of the phenylthio group can modulate the nucleophilicity and redox properties of the sulfur atom. Theoretical calculations can quantify these effects by computing parameters like Hammett constants, atomic charges (e.g., from Natural Bond Orbital analysis), and frontier molecular orbital energies (HOMO and LUMO). researchgate.net For instance, electron-donating groups on the phenyl ring would raise the HOMO energy, making the sulfide easier to oxidize in SET-based reactions.
Steric Effects: The bulky tert-butyl-like group (3,3-dimethyl) adjacent to the carbonyl creates significant steric hindrance. Computational modeling can quantify this steric bulk and predict its impact on transition state energies for reactions involving nucleophilic attack at the carbonyl carbon or hydride transfer. researchgate.net
Conformational Effects: The rotational freedom around the C4-S and S-Phenyl bonds can lead to various stable conformers. Quantum mechanical calculations can determine the relative energies of these conformers and analyze how their populations might influence the molecule's ability to bind to a catalyst's active site. rsc.org
By correlating these calculated theoretical descriptors with computed activation energies for model reactions, a predictive QSRR can be established. This relationship allows for the rational design of analogous structures with tailored reactivity for specific applications. nih.gov
Reactivity and Diverse Chemical Transformations of 3,3 Dimethyl 4 Phenylthio 2 Butanone
Reactions at the Carbonyl Group
The carbonyl group in 3,3-dimethyl-4-(phenylthio)-2-butanone is a key site for nucleophilic additions and reductions, as well as condensation reactions involving the adjacent α-methyl group.
The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. Common nucleophilic addition reactions involve organometallic reagents such as Grignard reagents and organolithium compounds, leading to the formation of tertiary alcohols.
Reduction of the carbonyl group yields the corresponding secondary alcohol, 3,3-dimethyl-4-(phenylthio)-2-butanol. This transformation can be achieved using various reducing agents. A common and mild reducing agent for ketones is sodium borohydride (B1222165) (NaBH₄). The reaction proceeds via the transfer of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. Due to the creation of a new stereocenter at the carbonyl carbon, the reduction of this compound can potentially yield a mixture of diastereomers. The stereochemical outcome of such reductions can often be influenced by the choice of reducing agent and reaction conditions. For instance, the use of bulkier reducing agents can favor the formation of one diastereomer over the other. Another reducing agent that has been employed for the reduction of β-keto sulfides is zinc borohydride. nih.gov
| Reactant | Reagent(s) | Product(s) | Reaction Type |
| This compound | 1. RMgX (Grignard Reagent)2. H₃O⁺ | Tertiary Alcohol | Nucleophilic Addition |
| This compound | 1. RLi (Organolithium)2. H₃O⁺ | Tertiary Alcohol | Nucleophilic Addition |
| This compound | 1. NaBH₄2. H₃O⁺ | 3,3-Dimethyl-4-(phenylthio)-2-butanol | Reduction |
| This compound | 1. Zn(BH₄)₂2. H₃O⁺ | 3,3-Dimethyl-4-(phenylthio)-2-butanol | Reduction |
The α-methyl group of this compound possesses acidic protons that can be abstracted by a base to form an enolate. This enolate is a potent nucleophile and can participate in various condensation reactions, most notably the aldol (B89426) condensation.
In a self-aldol condensation, the enolate of this compound would react with another molecule of the ketone. However, crossed-aldol condensations with a non-enolizable aldehyde, such as benzaldehyde, are more common and synthetically useful. This specific type of crossed-aldol condensation is known as the Claisen-Schmidt condensation. quora.com The reaction is typically carried out in the presence of a base, such as sodium hydroxide. The enolate of this compound attacks the carbonyl carbon of benzaldehyde, leading to a β-hydroxy ketone intermediate. This intermediate readily undergoes dehydration to yield a conjugated enone, in this case, (E)-1,1-dimethyl-2-(phenylthio)-5-phenyl-4-penten-3-one. The formation of the enone is driven by the stability gained from the extended conjugation. magritek.com
| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |
| This compound | Benzaldehyde | NaOH | (E)-1,1-dimethyl-2-(phenylthio)-5-phenyl-4-penten-3-one | Claisen-Schmidt Condensation |
Transformations Involving the Phenylthio Moiety
The phenylthio group offers another avenue for the chemical modification of this compound, including oxidation, elimination, substitution, and participation in allylation reactions.
The sulfur atom in the phenylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and the stoichiometry. Mild oxidizing agents, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for the selective conversion of sulfides to sulfoxides. The use of a stronger oxidizing agent or an excess of the oxidant, such as hydrogen peroxide or two or more equivalents of m-CPBA, will further oxidize the sulfoxide to the corresponding sulfone. researchgate.net These oxidized derivatives, particularly the β-keto sulfones, are valuable synthetic intermediates. nih.gov
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | m-CPBA (1 equiv.) | 3,3-Dimethyl-4-(phenylsulfinyl)-2-butanone | Oxidation |
| This compound | H₂O₂ or m-CPBA (≥2 equiv.) | 3,3-Dimethyl-4-(phenylsulfonyl)-2-butanone | Oxidation |
The phenylthio group can act as a leaving group in elimination reactions, particularly under basic conditions, to form an α,β-unsaturated ketone. This elimination is often observed as a side reaction in other transformations.
Furthermore, the sulfone derivative, 3,3-dimethyl-4-(phenylsulfonyl)-2-butanone, can undergo the Ramberg-Bäcklund reaction. This reaction involves the conversion of an α-halo sulfone into an alkene upon treatment with a base. organic-chemistry.orgwikipedia.orgnumberanalytics.com The reaction proceeds through the formation of an episulfone intermediate, which then extrudes sulfur dioxide to yield the alkene. youtube.com To apply this reaction, the β-keto sulfone would first need to be halogenated at the α'-position (the carbon adjacent to both the carbonyl and sulfonyl groups).
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | Allyltrimethylsilane, Lewis Acid (e.g., TiCl₄, SnCl₄) | Homoallylic alcohol | Hosomi-Sakurai Allylation |
Reactions at the α-Carbon (Adjacent to Carbonyl) of this compound
The presence of the carbonyl group in this compound renders the α-carbon (C-1) acidic, making it susceptible to deprotonation to form an enolate. This enolate is a key reactive intermediate that participates in a variety of chemical transformations. The adjacent phenylthio group can influence the regioselectivity and stereoselectivity of these reactions.
α-Substitution Reactions with Various Nucleophiles
One notable example of such transformations is the arylation of α-(phenylthio)ketones. Studies on similar substrates, such as 2-phenylthiobenzofuran-3(2H)-one, have demonstrated that they can be readily arylated with aryllead(IV) reagents, yielding α-aryl-α-(phenylthio)ketones in significant yields. rsc.org It is therefore anticipated that this compound would undergo a similar reaction in the presence of a suitable base and an arylating agent.
The general scheme for the α-alkylation of ketones involves the deprotonation of the α-carbon to form an enolate, which then acts as a nucleophile to attack an alkyl halide or another suitable electrophile. nih.gov The presence of the phenylthio group can influence the stability and reactivity of the enolate intermediate.
Table 1: Predicted α-Substitution Reactions of this compound with Various Electrophiles
| Electrophile | Predicted Product | Reaction Conditions (General) |
| Alkyl Halide (R-X) | 1-Alkyl-3,3-dimethyl-4-(phenylthio)-2-butanone | Base (e.g., LDA), aprotic solvent |
| Arylating Agent | 1-Aryl-3,3-dimethyl-4-(phenylthio)-2-butanone | Base, Aryllead(IV) or other aryl source |
| Aldehyde (R'CHO) | 1-(1-Hydroxyalkyl)-3,3-dimethyl-4-(phenylthio)-2-butanone | Base, followed by electrophile addition |
It is important to note that the steric hindrance imposed by the tert-butyl group at the C-3 position might influence the accessibility of the α-carbon and, consequently, the reaction rates and yields.
Enolate Chemistry and Derivatization
The formation of an enolate is a fundamental aspect of the chemistry of this compound. Enolates can be generated by treating the ketone with a suitable base. The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones, leading to either the kinetic or thermodynamic enolate. masterorganicchemistry.combham.ac.uk However, in the case of this compound, only one α-carbon bears protons, simplifying the regiochemical outcome.
The stability of the resulting enolate is enhanced by the delocalization of the negative charge onto the electronegative oxygen atom of the carbonyl group. masterorganicchemistry.com The phenylthio substituent can also play a role in stabilizing the enolate through inductive effects or by participation of the sulfur atom's lone pairs.
Once formed, the enolate of this compound can be trapped with various electrophiles to yield a range of derivatives. For instance, reaction with silylating agents like trimethylsilyl (B98337) chloride (TMSCl) would produce a silyl (B83357) enol ether. These silyl enol ethers are versatile intermediates in organic synthesis, participating in reactions such as Mukaiyama aldol additions.
Table 2: Potential Derivatization Reactions via Enolate of this compound
| Reagent | Product Type | Potential Application |
| Trimethylsilyl chloride (TMSCl) | Silyl Enol Ether | Mukaiyama Aldol Reaction |
| Acyl Chloride (R'COCl) | β-Diketone | Synthesis of heterocyclic compounds |
| Michael Acceptors | 1,5-Dicarbonyl Compound | Robinson Annulation |
The enolate chemistry of α-sulfenylated carbonyl compounds is a well-established field, and these principles are directly applicable to this compound. nih.govbeilstein-journals.org
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions) of Thioketone Analogs
While this compound itself does not directly participate in cycloaddition reactions as a 1,3-dipole, its thioketone analog, 3,3-dimethyl-4-(phenylthio)-2-butanethione, is expected to be a reactive dipolarophile in 1,3-dipolar cycloaddition reactions. Thioketones are known to be highly reactive toward 1,3-dipoles due to the lower energy of the C=S π* orbital compared to the C=O π* orbital. researchgate.netuzh.ch
The conversion of the ketone to the corresponding thioketone can be achieved using various thionating reagents, such as Lawesson's reagent or phosphorus pentasulfide. Once formed, the thioketone analog of this compound could react with a variety of 1,3-dipoles, such as azomethine ylides, nitrones, and thiocarbonyl ylides, to form five-membered heterocyclic rings. diva-portal.org
These [3+2] cycloaddition reactions are a powerful tool for the synthesis of sulfur-containing heterocycles. frontiersin.org The regioselectivity of these reactions is governed by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the thioketone.
Table 3: Predicted 1,3-Dipolar Cycloaddition Reactions of 3,3-Dimethyl-4-(phenylthio)-2-butanethione
| 1,3-Dipole | Resulting Heterocycle |
| Azomethine Ylide | Thiazolidine derivative |
| Nitrone | 1,4,2-Oxathiazolidine derivative |
| Thiocarbonyl Ylide | 1,3-Dithiolane derivative |
For example, the reaction of a thioketone with a thiocarbonyl ylide typically leads to the formation of a 1,3-dithiolane. researchgate.net The steric bulk of the tert-butyl group in the thioketone analog of this compound would likely influence the stereochemical outcome of the cycloaddition, potentially favoring the formation of one diastereomer over another.
Applications of 3,3 Dimethyl 4 Phenylthio 2 Butanone in Advanced Organic Synthesis and Emerging Fields
Role as a Key Intermediate and Building Block in Complex Molecule Synthesis
The compound 3,3-Dimethyl-4-(phenylthio)-2-butanone possesses two key reactive sites: the enolizable α-carbon adjacent to the carbonyl group (C1) and the carbon-sulfur bond at the α'-position (C4). This dual functionality makes it a valuable intermediate for constructing complex molecular architectures.
The structure of this compound is well-suited for a variety of chemical transformations to introduce new functional groups, enhancing molecular complexity.
Alkylation: The α-protons on C1 are acidic and can be removed by a suitable base to form a nucleophilic enolate. This enolate can then react with various electrophiles, such as alkyl halides, in a classic carbon-carbon bond-forming reaction. organicchemistrydata.orgresearchgate.netwikipedia.org This allows for the introduction of diverse alkyl chains at the α-position, a fundamental strategy in synthetic organic chemistry. chemtube3d.comresearchgate.netrsc.org
Fluorination: The direct α-fluorination of ketones is a critical method for synthesizing fluorine-containing compounds, which are of great interest in medicinal and materials chemistry. It is plausible that by forming an enolate or enol ether from this compound, it could react with electrophilic fluorinating agents (such as N-Fluorobenzenesulfonimide, NFSI, or Selectfluor) to yield α-fluoro-α'-phenylthio ketones.
Olefin Formation: α-Phenylthio ketones are classic precursors to α,β-unsaturated ketones. This transformation is typically achieved via a two-step sequence: oxidation of the sulfide (B99878) to a sulfoxide (B87167), followed by a thermal syn-elimination (sulfoxide elimination). This process would convert this compound into 3,3-dimethylbut-3-en-2-one, a valuable Michael acceptor, by eliminating phenylsulfenic acid.
| Transformation | Reagents/Conditions | Potential Product Class | Key Intermediate |
|---|---|---|---|
| α-Alkylation | 1) Base (e.g., LDA, NaH) 2) Alkyl Halide (R-X) | α-Alkyl-α'-phenylthio ketones | Enolate |
| α-Fluorination | 1) Base 2) Electrophilic Fluorine Source (e.g., NFSI) | α-Fluoro-α'-phenylthio ketones | Enolate |
| Olefin Formation | 1) Oxidant (e.g., m-CPBA) 2) Heat | α,β-Unsaturated ketones | Sulfoxide |
Ketones are foundational building blocks for a vast array of heterocyclic compounds. The presence of the phenylthio group offers additional strategic possibilities. By transforming the phenylthio group into a good leaving group (e.g., via oxidation to a sulfone), the C4 position becomes electrophilic. This, combined with the nucleophilic C1 enolate and the C2 carbonyl carbon, creates a versatile 1,3-dicarbonyl surrogate for constructing five- or six-membered rings.
For instance, condensation with dinucleophiles like hydrazine, hydroxylamine, or guanidine (B92328) could foreseeably lead to the synthesis of pyrazoles, isoxazoles, or pyrimidines, respectively. Such reactions are fundamental in medicinal chemistry for generating libraries of bioactive compounds.
The inherent structure of this compound is defined by a key carbon-heteroatom bond (C-S). The synthesis of this molecule itself, likely through the α-sulfenylation of 3,3-dimethyl-2-butanone, is a prime example of C-S bond formation.
Furthermore, its utility in forming new bonds is significant:
Carbon-Carbon Bonds: As detailed, enolate formation at C1 allows for alkylation, arylation, and aldol-type reactions, creating new C-C bonds. researchgate.netwikipedia.org
Carbon-Heteroatom Bonds: The ketone functionality can be transformed into other groups. For example, reductive amination would form a new C-N bond, producing a γ-amino sulfide.
Contributions to the Development of Sulfur-Containing Compound Libraries
Sulfur-containing motifs are privileged structures in drug design and discovery, appearing in numerous approved pharmaceuticals. The α-phenylthio ketone scaffold serves as an excellent starting point for creating diverse libraries of sulfur-containing molecules. Starting with this compound, chemists can employ a range of synthetic operations to generate analogues:
Modification of the Ketone: Reduction to an alcohol, Grignard addition, or Wittig olefination.
Modification at C1: Introduction of various alkyl or aryl groups via enolate chemistry.
Modification of the Sulfide: Oxidation to sulfoxide or sulfone, or potential cleavage and replacement of the phenylthio group.
This systematic modification allows for the rapid generation of a library of related but distinct compounds, which can be screened for biological activity.
Potential in Polymer and Materials Chemistry
The application of this compound in polymer and materials chemistry is not well-established. However, speculative applications could be envisioned. For instance, if the phenyl group were substituted with a polymerizable moiety like a vinyl or styrenyl group, the monomer could be incorporated into a polymer backbone. This would introduce pendant ketone and thioether functionalities into the resulting material, which could be used for post-polymerization modification, cross-linking, or to impart specific adhesive or optical properties. Another possibility involves its use as a precursor for the synthesis of thiophene-based heterocycles, which are monomers for conductive polymers, although this would require multiple synthetic steps.
Exploitation in the Synthesis of Optically Active Compounds for Chiral Applications
Asymmetric synthesis is crucial for the development of pharmaceuticals, where often only one enantiomer of a chiral molecule is biologically active. The ketone group in this compound is a key handle for introducing chirality.
Several established strategies could be applied:
Asymmetric Reduction: The prochiral ketone can be reduced to a chiral secondary alcohol using chiral reducing agents (e.g., boranes with chiral ligands) or enzymatic catalysts.
Asymmetric Alkylation: The enolate of the ketone could be alkylated using a chiral auxiliary or a chiral phase-transfer catalyst to install a new stereocenter at the C1 position with high enantioselectivity.
Kinetic Resolution: A racemic mixture of a derivative could be resolved through enzyme-catalyzed reactions that selectively transform one enantiomer, leaving the other untouched.
The presence of the bulky tert-butyl and phenylthio groups near the reactive centers could provide significant steric influence, potentially enhancing the stereoselectivity of these asymmetric transformations.
| Asymmetric Method | Potential Reagents/Catalysts | Chiral Product Type |
|---|---|---|
| Asymmetric Reduction | CBS catalyst, Chiral Ruthenium complexes, Ketoreductases | Chiral β-phenylthio alcohols |
| Asymmetric Alkylation | Chiral auxiliaries (e.g., Evans oxazolidinones), Chiral phase-transfer catalysts | Chiral α-alkylated-α'-phenylthio ketones |
Future Research Directions and Unexplored Avenues for 3,3 Dimethyl 4 Phenylthio 2 Butanone
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of α-sulfenylated carbonyl compounds has traditionally relied on methods that are now being re-evaluated through the lens of green chemistry. nih.gov Future research should prioritize the development of more sustainable and efficient synthetic routes to 3,3-Dimethyl-4-(phenylthio)-2-butanone and its derivatives.
Key areas for exploration include:
Electrochemical Synthesis: Recent advancements have demonstrated the electrochemical synthesis of α-sulfenylated ketones from thiophenols and enol-acetates without the need for external oxidants or catalysts. researchgate.netnih.gov Future studies could optimize these protocols for this compound, exploring both batch and continuous flow systems to enhance scalability and efficiency. nih.gov
Mechanochemistry: Ball milling and other mechanochemical approaches represent a promising, solvent-free alternative for organic synthesis. nih.gov Investigating one-pot, three-component reactions under mechanochemical conditions could provide a highly efficient and environmentally friendly route to this class of compounds. nih.gov
Catalyst-Free Approaches: The development of catalyst-free methods, such as the chemoselective α-sulfenylation of α,β-unsaturated carbonyl compounds, offers a simplified and cost-effective synthetic strategy. researchgate.net Research into adapting these conditions for the direct synthesis of this compound from suitable precursors is a valuable pursuit.
Redox-Neutral Couplings: Methodologies employing transition metal catalysis that operate under redox-neutral conditions can improve atom economy and reduce waste. nih.gov Exploring catalysts based on earth-abundant metals like nickel for oxidative thiolation could lead to more sustainable processes. researchgate.net
| Methodology | Key Advantages | Potential Research Focus for this compound | Reference |
|---|---|---|---|
| Electrosynthesis | Avoids external oxidants/catalysts; scalable in flow systems. | Optimization of electrolyte and electrode materials; adaptation to continuous flow production. | researchgate.netnih.gov |
| Mechanochemistry | Solvent-free; high efficiency; potential for novel reactivity. | Development of a one-pot, three-component synthesis protocol. | nih.gov |
| Catalyst-Free Thiolation | Operational simplicity; reduced cost and metal contamination. | Exploration of substrate scope and reaction conditions for direct synthesis. | researchgate.net |
| Earth-Abundant Metal Catalysis | Reduced cost and toxicity compared to precious metals. | Screening of nickel or copper-based catalysts for C-S bond formation. | researchgate.netresearchgate.net |
In-depth Mechanistic Elucidation of Complex Transformations
A deeper understanding of the reaction mechanisms governing the formation and subsequent transformations of this compound is crucial for optimizing existing methods and designing new reactions.
Future mechanistic studies should focus on:
Identifying Reaction Intermediates: While mechanisms involving radical and ionic processes have been proposed for C-S bond formation, direct observation of key intermediates is often lacking. researchgate.net Advanced spectroscopic techniques (e.g., in-situ IR, NMR) could be employed to identify transient species like thiiranium ions or oxocarbenium ions that may form during sulfenylation reactions. acs.org
Kinetic Analysis: Detailed kinetic studies on the formation of this compound under various catalytic systems (e.g., electrochemical, organocatalytic, metal-catalyzed) would provide valuable insights into the rate-determining steps and the role of each component in the reaction mixture.
Isotope Labeling Studies: The use of isotopically labeled precursors (e.g., deuterium (B1214612), ¹³C, ³⁴S) can help trace the pathways of atoms throughout complex transformations, confirming proposed mechanisms such as those involving Rh-hydride-enone intermediates in isomerization reactions. nih.gov
Advanced Computational Studies for Predictive Modeling and Catalyst Design
Computational chemistry is an increasingly powerful tool for predicting the behavior of sulfur-containing compounds and accelerating the discovery of new synthetic methods. numberanalytics.comnumberanalytics.com
Future computational efforts related to this compound could include:
Reaction Pathway Modeling: Using Density Functional Theory (DFT) to map the potential energy surfaces of synthetic routes can help elucidate reaction mechanisms, identify transition states, and explain observed chemo- and regioselectivity. numberanalytics.com This can be applied to understand why certain positions on a ketone are preferentially sulfenylated.
Predictive Property Analysis: Ab initio methods can be used to accurately predict the electronic, optical, and thermodynamic properties of this compound and its hypothetical derivatives. numberanalytics.com This predictive capability can guide the synthesis of new molecules with desired functionalities for materials science applications.
Rational Catalyst Design: Computational screening of potential catalysts (e.g., chiral Lewis bases, transition metal ligands) can significantly reduce the experimental effort required for discovering highly efficient and selective catalytic systems. numberanalytics.com Molecular dynamics (MD) simulations can further probe the interactions between the substrate, catalyst, and solvent environment. numberanalytics.com
| Computational Method | Primary Application | Future Research Goal for this compound | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and electronic structure. | Model transition states for novel synthetic routes and predict reactivity. | numberanalytics.com |
| Ab Initio Methods | Accurate prediction of molecular properties. | Predict electronic and optical properties of novel derivatives for materials science. | numberanalytics.com |
| Molecular Dynamics (MD) | Simulation of conformational dynamics and solvent effects. | Understand catalyst-substrate interactions to design more effective catalysts. | numberanalytics.comnumberanalytics.com |
Exploration of Highly Stereoselective Syntheses and Their Impact on Chiral Chemistry
The introduction of a sulfur-bearing stereocenter alpha to a carbonyl group creates a chiral molecule with significant potential in asymmetric synthesis. Developing highly stereoselective methods to synthesize enantiomerically enriched this compound is a critical area for future research.
Unexplored avenues include:
Novel Chiral Catalysts: While some chiral Lewis bases like selenophosphoramides have shown promise in enantioselective sulfenylation, there is vast potential for discovering new classes of organocatalysts or transition-metal complexes. acs.org Bifunctional catalysts, such as those derived from cinchona alkaloids, could be explored for asymmetric 1,4-addition reactions to suitable precursors. bohrium.com
Substrate Control: The stereochemical outcome of sulfenylation reactions can be highly sensitive to the geometry and steric bulk of the substrate, such as a precursor enoxysilane. acs.org A systematic investigation into how the structure of the ketone precursor influences enantioselectivity is needed to develop broadly applicable methods.
Application as a Chiral Building Block: Once efficient access to enantiopure this compound is achieved, its utility as a chiral intermediate for the synthesis of complex, biologically active molecules should be explored. The phenylthio group can be further manipulated or removed, making it a versatile synthon in chiral chemistry.
Investigation of Emerging Applications in Chemical Biology and Advanced Materials Science
The diverse biological activities and useful chemical properties of organosulfur compounds suggest that this compound could find applications beyond traditional organic synthesis. researchgate.netfrontiersin.org
Future research should investigate its potential in:
Chemical Biology and Medicinal Chemistry: Many organosulfur compounds exhibit significant antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. frontiersin.orgfrontiersin.orgresearchgate.net this compound and its derivatives should be screened for biological activity. For example, its ability to modulate cellular redox homeostasis or act as an activator of signaling pathways like Nrf2 could be a fruitful area of study. mdpi.com
Advanced Materials: The C–S bond is a key structural motif in various functional materials. researchgate.net The unique structure of this compound could be leveraged by incorporating it into polymer backbones or as a functional additive. Its potential use in developing novel electrolytes or coatings for advanced lithium-sulfur batteries, an area where sulfur chemistry is paramount, represents an exciting, unexplored direction. acs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,3-Dimethyl-4-(phenylthio)-2-butanone, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiolation reactions. For example, the phenylthio group can be introduced by reacting 3,3-dimethyl-2-butanone with thiophenol derivatives under basic conditions. Purification often involves column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate gradients) to isolate the product . Purity validation should combine gas chromatography (GC) with flame ionization detection (FID) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are essential for confirming the methyl, carbonyl, and phenylthio substituents. Compare chemical shifts with databases like NIST Chemistry WebBook .
- GC-MS : Electron ionization (EI) mass spectrometry identifies fragmentation patterns (e.g., loss of the phenylthio group at m/z 121) .
- IR Spectroscopy : Confirm the carbonyl stretch (~1700 cm) and C-S bond (~650 cm) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods due to potential volatility (analogous to 2-butanone’s low flash point of -9°C) .
- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.
- Storage : In airtight containers away from oxidizers, as thioethers can form explosive peroxides over time .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling points or solubility)?
- Methodological Answer : Cross-validate data using multiple sources. For example:
- Boiling Point : Compare experimental measurements (e.g., distillation under reduced pressure) with predictive models like Antoine equation or NIST-recommended values .
- Solubility : Conduct systematic solubility tests in polar (e.g., ethanol) and non-polar solvents (e.g., hexane) while controlling temperature .
Q. What experimental strategies elucidate the reactivity of the phenylthio group in catalytic or photochemical reactions?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (e.g., S) to track sulfur participation in reactions via mass spectrometry .
- Kinetic Studies : Monitor reaction rates under varying temperatures and catalysts (e.g., transition metals) to identify rate-limiting steps .
Q. How can the compound’s potential bioactivity be systematically evaluated?
- Methodological Answer :
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) .
- Molecular Docking : Use software like AutoDock to predict binding affinity with target proteins (e.g., kinases or GPCRs) .
Q. What advanced chromatographic techniques address co-elution issues during purity analysis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
